molecular formula C11H15NO B14650335 (3e)-2-Methyl-3-(phenylimino)butan-2-ol CAS No. 49633-50-3

(3e)-2-Methyl-3-(phenylimino)butan-2-ol

Cat. No.: B14650335
CAS No.: 49633-50-3
M. Wt: 177.24 g/mol
InChI Key: NVQJITVPOMHQSF-UHFFFAOYSA-N
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Description

(3e)-2-Methyl-3-(phenylimino)butan-2-ol is an organic compound that belongs to the class of imines. Imines are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to a hydrogen atom or an organic group. This particular compound features a phenyl group attached to the imine nitrogen and a hydroxyl group on the butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3e)-2-Methyl-3-(phenylimino)butan-2-ol typically involves the condensation of an appropriate ketone with an amine. One possible route is the reaction of 2-methyl-3-butanone with aniline under acidic or basic conditions to form the imine. The reaction may require a dehydrating agent to drive the equilibrium towards imine formation.

Industrial Production Methods

Industrial production methods for such compounds often involve similar condensation reactions but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3e)-2-Methyl-3-(phenylimino)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation with a catalyst like palladium on carbon or sodium borohydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3e)-2-Methyl-3-(phenylimino)butan-2-ol may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions with imines.

    Medicine: Possible applications in drug design and development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for (3e)-2-Methyl-3-(phenylimino)butan-2-ol would depend on its specific application. In general, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (3e)-2-Methyl-3-(phenylimino)butan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    (3e)-2-Methyl-3-(phenylimino)butan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(3e)-2-Methyl-3-(phenylimino)butan-2-ol is unique due to the presence of both a hydroxyl group and an imine group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

49633-50-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-3-phenyliminobutan-2-ol

InChI

InChI=1S/C11H15NO/c1-9(11(2,3)13)12-10-7-5-4-6-8-10/h4-8,13H,1-3H3

InChI Key

NVQJITVPOMHQSF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C(C)(C)O

Origin of Product

United States

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